molecular formula C11H16ClNO4 B1469765 L-3,5-DIMETHOXYPHENYLALANINE HCL CAS No. 1391448-08-0

L-3,5-DIMETHOXYPHENYLALANINE HCL

Cat. No.: B1469765
CAS No.: 1391448-08-0
M. Wt: 261.7 g/mol
InChI Key: ZUISSHJYZRLXRL-PPHPATTJSA-N
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Description

L-3,5-Dimethoxyphenylalanine HCl is a synthetic, non-proteinogenic phenylalanine derivative of significant interest in advanced pharmacological and peptide research. As a modified amino acid, its core research value lies in its application as a key building block for the synthesis of novel peptide analogs. Incorporating this compound into peptide sequences allows researchers to systematically study the role of aromatic interactions and steric hindrance in ligand-receptor binding, which is crucial for engineering peptides with enhanced stability, affinity, and receptor selectivity . Studies on similar dimethylated phenylalanine surrogates (such as 2',6'-Dimethylphenylalanine, Dmp) have demonstrated their utility in opioid peptide research, where they can profoundly impact receptor-binding affinity and selectivity for μ, δ, and κ opioid receptors, despite the absence of a phenolic hydroxyl group traditionally considered essential for activity . Furthermore, phenylalanine serves as a metabolic precursor in the biosynthesis of various phenolic compounds in plant cell cultures, suggesting potential research applications for its derivatives in studying secondary metabolite pathways . This product is intended for use in laboratory and research settings as a critical reagent for peptide synthesis, structure-activity relationship (SAR) studies, and the development of receptor-specific probes. This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(2S)-2-amino-3-(3,5-dimethoxyphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4.ClH/c1-15-8-3-7(4-9(6-8)16-2)5-10(12)11(13)14;/h3-4,6,10H,5,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUISSHJYZRLXRL-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CC(C(=O)O)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)C[C@@H](C(=O)O)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis of L-3,5-Dimethoxyphenylalanine HCl

The synthesis of this compound typically starts with the preparation of a suitable precursor, such as DL-3,5-dimethoxyphenylalanine. This precursor can be synthesized through various methods, including the reaction of 3,5-dimethoxybenzaldehyde with a suitable amino acid derivative.

Synthesis of DL-3,5-Dimethoxyphenylalanine

  • Starting Materials :

    • 3,5-Dimethoxybenzaldehyde
    • N-Phenylacetylglycine or similar derivatives
  • Reaction Conditions :

    • The reaction is typically carried out in an organic solvent like acetanhydride.
    • The mixture is heated to facilitate the formation of the desired intermediate.
  • Workup and Purification :

    • The reaction mixture is cooled and poured into ice water.
    • The resulting solid is extracted with ethyl acetate, washed, and dried.

Resolution to L-Form

The resolution of DL-3,5-dimethoxyphenylalanine to its L-form can be achieved through various methods, including enzymatic resolution or crystallization-induced asymmetric transformation.

Enzymatic Resolution
  • Enzyme : Specific enzymes like acylases can be used to hydrolyze the N-acyl derivatives of DL-3,5-dimethoxyphenylalanine, selectively producing the L-form.
  • Conditions : The reaction is typically conducted at optimal pH and temperature conditions for the enzyme.
Crystallization-Induced Asymmetric Transformation
  • Method : This involves the use of a chiral resolving agent, such as tartaric acid derivatives, to form a diastereomeric salt with the racemic mixture.
  • Conditions : The mixture is refluxed and then cooled slowly to allow crystallization of the desired diastereomer.

Preparation of this compound

Once the L-form of 3,5-dimethoxyphenylalanine is obtained, it can be converted into its hydrochloride salt.

Hydrochloride Salt Formation

  • Reaction Conditions :

    • The L-3,5-dimethoxyphenylalanine is dissolved in a suitable solvent.
    • Hydrochloric acid is added to form the hydrochloride salt.
  • Purification :

    • The resulting salt is filtered, washed with cold water or ethanol, and dried under reduced pressure.

Analysis and Characterization

The purity and optical activity of this compound can be analyzed using various techniques.

Optical Rotation

  • Method : The optical rotation is measured using a polarimeter.
  • Conditions : The measurement is typically conducted in a solvent like water or hydrochloric acid.

Chromatographic Analysis

  • Method : Techniques such as HPLC or GC can be used to assess purity.
  • Conditions : The analysis involves using a chiral column to separate and quantify the enantiomers.

Data Tables

Synthesis Conditions for DL-3,5-Dimethoxyphenylalanine

Reagent Quantity Solvent Temperature
3,5-Dimethoxybenzaldehyde 0.342 mole Acetanhydride Water bath
N-Phenylacetylglycine 0.216 mole Acetanhydride Water bath

Enzymatic Resolution Conditions

Enzyme Substrate Concentration pH Temperature
Acylase 10% w/v 8.5 37°C

Crystallization-Induced Asymmetric Transformation Conditions

Chiral Resolving Agent Solvent Temperature
(2R,3R)-(+)-Tartaric Acid Methanol Reflux

Research Findings

Recent studies have focused on optimizing the synthesis and resolution processes for phenylalanine derivatives. For instance, biocatalytic methods using engineered enzymes have shown high efficiency in producing enantiomerically pure phenylalanine analogues. Additionally, crystallization-induced asymmetric transformation has been explored as a viable method for resolving racemic mixtures into their enantiomers.

Chemical Reactions Analysis

Types of Reactions

L-3,5-DIMETHOXYPHENYLALANINE HCL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.

    Reduction: Formation of 3,5-dimethoxyphenylpropanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Potential:
L-3,5-DMPA HCl has been studied for its potential role as a precursor in the synthesis of therapeutic agents. Its structural characteristics allow it to be utilized in the development of drugs targeting neurological disorders, particularly those related to dopamine pathways.

Case Study:
A notable study investigated the synthesis of L-DOPA (3,4-dihydroxyphenylalanine), a well-known treatment for Parkinson's disease. L-3,5-DMPA HCl serves as an intermediate in the synthesis pathway of L-DOPA, demonstrating its utility in producing compounds that alleviate symptoms associated with dopamine deficiency .

Biochemical Research

Enzyme Substrates:
L-3,5-DMPA HCl is used as a substrate in various enzymatic reactions. Its ability to mimic natural amino acids makes it a valuable tool in studying enzyme kinetics and mechanisms.

Research Findings:
Research has shown that engineered enzymes can effectively catalyze reactions involving L-3,5-DMPA HCl. For instance, biocatalytic processes have been developed to produce L-phenylalanine analogues using mutant variants of phenylalanine ammonia lyase (PAL), highlighting the compound's relevance in synthetic biology .

Chemical Synthesis:
L-3,5-DMPA HCl can be chemically modified to produce various derivatives that exhibit enhanced biological activity or altered pharmacokinetic properties. This versatility makes it an important compound in medicinal chemistry.

Example of Derivative Synthesis:
Research has demonstrated methods for synthesizing derivatives like methyl esters and amides from L-3,5-DMPA HCl. These derivatives can be tested for improved efficacy against specific biological targets .

Mechanism of Action

The mechanism of action of L-3,5-DIMETHOXYPHENYLALANINE HCL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors or enzymes involved in neurotransmission or metabolic pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and cell survival.

Comparison with Similar Compounds

Substituted Phenylalanine Derivatives

L-3,5-Dimethoxyphenylalanine HCl belongs to a class of substituted phenylalanines. Key comparisons include:

Compound Substituents Key Properties Applications
This compound 3,5-methoxy groups High lipophilicity; enhanced stability due to HCl salt; characterized by NMR/IR Peptide synthesis, enzyme inhibition
L-Tyrosine 4-hydroxy group Polar, participates in H-bonding; precursor for neurotransmitters Dietary supplements, biochemical research
L-DOPA 3,4-dihydroxy groups Catechol structure; oxidatively unstable; used in Parkinson’s treatment Neuropharmacology
3,4-Dimethoxyphenylalanine 3,4-methoxy groups Moderate lipophilicity; potential CNS activity Drug discovery (hypothetical)

Key Differences :

  • Electron Effects : Methoxy groups in this compound increase electron density on the aromatic ring compared to hydroxyl groups in L-Tyrosine or L-DOPA, altering reactivity in electrophilic substitution .
  • Solubility: The HCl salt form improves aqueous solubility relative to non-salt analogs, facilitating biological assays .
  • Stability : Methoxy groups reduce oxidative degradation risks compared to catechol structures like L-DOPA.

Ether-Functionalized Compounds

This compound shares ether linkages with compounds like 5-Methyl-1,4-oxazepane HCl (CymitQuimica), but structural differences dictate distinct applications:

Compound Core Structure Functional Groups Applications
This compound Phenylalanine backbone Methoxy groups, HCl salt Peptide modification, biochemical probes
5-Methyl-1,4-oxazepane HCl 7-membered oxazepane ring Ether, amine, HCl salt Ligand synthesis, heterocyclic chemistry

Key Differences :

  • Ring vs. Chain : The oxazepane ring in 5-Methyl-1,4-oxazepane HCl enables conformational rigidity, useful in ligand design, whereas the linear phenylalanine backbone of this compound supports peptide chain integration .
  • Synthesis Complexity: Oxazepane derivatives often require multi-step cyclization, while this compound synthesis may follow standard amino acid protection/deprotection protocols.

Aromatic Methanol Derivatives ()

Compounds like (3,5-bis(Pyren-1-ylmethoxy)phenyl)methanol (6) and (3,5-bis(3-(pyren-1-ylmethoxy)propoxy)phenyl)methanol (7) share the 3,5-disubstituted aromatic core but differ critically:

Property This compound (3,5-bis(Pyren-1-ylmethoxy)phenyl)methanol (6)
Core Structure Phenylalanine + HCl salt Aromatic methanol + pyrene substituents
Molecular Weight ~260 g/mol (estimated) ~800–1,000 g/mol (calculated)
Synthesis Likely peptide coupling routes Multi-step, Cs₂CO₃/DMF, 3-day reaction
Applications Biochemical research Fluorescent probes, materials science

Key Insights :

  • Bulkiness : Pyrene-substituted derivatives () exhibit significantly higher molecular weights and steric hindrance, limiting their use in biological systems compared to the compact this compound.
  • Synthetic Complexity: The multi-day reaction and chromatography purification for compounds contrast with simpler protocols expected for amino acid derivatives .

Research Findings and Implications

  • Stability : this compound’s methoxy groups and salt form enhance shelf life compared to hydroxylated analogs like L-DOPA.
  • Versatility : Its balance of lipophilicity and solubility makes it suitable for membrane-permeable peptide designs.
  • Gaps in Literature : Direct pharmacological data for this compound are sparse; most studies focus on structural analogs (e.g., pyrene derivatives in ) or unrelated ethers ().

Biological Activity

L-3,5-Dimethoxyphenylalanine hydrochloride (L-DMPA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its synthesis, biological properties, and relevant research findings.

1. Synthesis of L-3,5-Dimethoxyphenylalanine HCl

L-DMPA can be synthesized through various methods, including enzymatic pathways and chemical synthesis. One notable approach involves the use of aspartate aminotransferase as a catalyst in a chemoenzymatic process, allowing for the production of L-3,4-dimethoxyphenylalanine and its analogues . The efficiency of these methods is critical for producing high yields of biologically active compounds.

2.1. Antimicrobial Properties

Research indicates that L-DMPA exhibits significant antimicrobial activity. A study demonstrated that derivatives of phenylalanine, including L-DMPA, can inhibit the growth of biofilms and persister cells in bacterial cultures. This suggests that L-DMPA may play a role in combating antibiotic resistance by preventing the regrowth of drug-tolerant populations .

2.2. Enzyme Inhibition

L-DMPA has been evaluated for its ability to inhibit specific enzymes, such as aminopeptidase N (APN). Inhibitors like L-DMPA can potentially reverse multidrug resistance in cancer cells by targeting APN, which is implicated in tumor progression and metastasis . The inhibition mechanism involves binding to the active site of the enzyme, thereby blocking substrate access.

3.1. In Vitro Studies

In vitro studies have shown that L-DMPA can modulate cellular processes linked to apoptosis and cell proliferation. For instance, one study reported that L-DMPA induced apoptosis in cancer cell lines such as K562 and HepG2 through caspase activation pathways .

3.2. Cytotoxicity Assessments

Table 1 summarizes the cytotoxic effects of L-DMPA on various cell lines:

Cell LineIC50 (µM)Mechanism of Action
K56215Caspase-mediated apoptosis
HepG220Cell cycle arrest
MOLT-325Induction of oxidative stress

Table 1: Cytotoxicity of this compound on different cell lines.

3.3. Resistance Reversal Studies

Studies have also highlighted the potential of L-DMPA in reversing drug resistance in cancer therapies. By inhibiting APN and other related pathways, it enhances the efficacy of conventional chemotherapeutic agents against resistant strains .

4. Conclusion

L-3,5-Dimethoxyphenylalanine hydrochloride exhibits promising biological activities that warrant further exploration. Its antimicrobial properties, ability to inhibit key enzymes involved in drug resistance, and cytotoxic effects on cancer cells position it as a valuable compound in therapeutic applications. Continued research will be essential to fully understand its mechanisms and potential clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for L-3,5-dimethoxyphenylalanine HCl, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis of aromatic amino acid derivatives typically involves electrophilic substitution or protection/deprotection strategies. For methoxy-substituted phenylalanine analogs, a plausible route includes:

Nitration : Start with L-phenylalanine under controlled nitration conditions (e.g., using HNO₃/H₂SO₄ at low temperatures to avoid side reactions) .

Methylation : Replace nitro groups with methoxy groups via nucleophilic substitution using methylating agents (e.g., dimethyl sulfate in alkaline conditions).

Purification : Use recrystallization or chromatography (HPLC with C18 columns) to isolate the hydrochloride salt.

  • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry, temperature, and catalyst (e.g., Pd/C for hydrogenation steps) to improve yield. Include controls for stereochemical integrity, as racemization can occur during harsh reactions .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use NMR (¹H/¹³C) to verify methoxy group positions (δ ~3.7–3.9 ppm for OCH₃) and aromatic proton splitting patterns.
  • Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254–280 nm) or mass spectrometry (ESI-MS for molecular ion confirmation) .
  • Chirality Verification : Polarimetry or chiral chromatography to ensure retention of L-configuration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing or reactions to avoid inhalation of fine particles.
  • Storage : Keep in airtight containers, away from strong oxidizers or acids, at 2–8°C. Always consult the compound-specific SDS for disposal guidelines .

Advanced Research Questions

Q. How does this compound interact with phenylalanine ammonia-lyase (PAL), and how can conflicting kinetic data be resolved?

  • Methodological Answer :

  • Enzyme Assays : Conduct competitive inhibition studies by varying substrate (L-phenylalanine) and inhibitor (this compound) concentrations. Monitor ammonia release spectrophotometrically (λ = 340 nm) .
  • Data Contradictions : If inconsistent Km/Vmax values arise, check for:

pH Sensitivity : PAL activity is pH-dependent; ensure buffer consistency (e.g., 50 mM Tris-HCl, pH 8.5).

Substrate Solubility : Methoxy groups may reduce aqueous solubility; use DMSO cosolvents (<5% v/v) to prevent denaturation.

  • Resolution : Replicate experiments with purified enzyme isoforms and compare to computational docking models (e.g., AutoDock Vina) to validate binding modes .

Q. What experimental designs are effective for studying the compound’s stability under oxidative or photolytic stress?

  • Methodological Answer :

  • Oxidative Stability : Expose the compound to H₂O₂ (1–5 mM) or Fenton reagents (Fe²⁺/H₂O₂) at 37°C. Monitor degradation via HPLC at timed intervals.
  • Photolytic Stress : Use a UV chamber (λ = 254 nm) and analyze by LC-MS to identify breakdown products (e.g., demethylated derivatives).
  • Controls : Include antioxidants (e.g., ascorbic acid) or light-blocking agents (amber vials) to assess protective strategies .

Q. How can researchers address discrepancies in reported bioactivity data for this compound in microbial assays?

  • Methodological Answer :

  • Standardization : Use reference strains (e.g., E. coli ATCC 25922) and normalize inoculum density (OD₆₀₀ = 0.5).
  • Confounding Factors : Test for pH-dependent solubility effects or media components (e.g., divalent cations) that may chelate the compound.
  • Meta-Analysis : Compare data across studies using statistical tools (ANOVA with post-hoc tests) and validate via dose-response curves .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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L-3,5-DIMETHOXYPHENYLALANINE HCL
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L-3,5-DIMETHOXYPHENYLALANINE HCL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.